5-Methoxydehydropodophyllotoxin
Overview
Description
Perfluorododecanoic acid is a member of the perfluoroalkyl substances, specifically a perfluoroalkyl acid. It is a synthetic compound characterized by a twelve-carbon chain where all hydrogen atoms are replaced by fluorine atoms, except for the terminal carboxyl group. This unique structure imparts exceptional chemical stability and resistance to heat, oil, stains, grease, and water . Perfluorododecanoic acid has been widely used in industrial applications, including stain and greaseproof coatings for furniture, packaging, and carpets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorododecanoic acid can be synthesized through the electrochemical fluorination of dodecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, perfluorododecanoic acid is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to maximize yield and purity. The resulting product is then purified through distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Perfluorododecanoic acid is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: Perfluorododecanoic acid can be oxidized to produce carbon dioxide, carbon monoxide, and hydrogen fluoride.
Reduction: The reduction of perfluorododecanoic acid is challenging due to the stability of the carbon-fluorine bonds.
Substitution: Substitution reactions involving perfluorododecanoic acid are rare but can occur in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used under controlled conditions.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide, carbon monoxide, and hydrogen fluoride.
Reduction: Partially fluorinated compounds.
Substitution: Fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Perfluorododecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Perfluorododecanoic acid exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha. This receptor plays a crucial role in regulating lipid metabolism and is involved in the expression of various enzymes, including cytochrome P450 enzymes . Additionally, perfluorododecanoic acid has been shown to induce oxidative stress by increasing the production of reactive oxygen species and influencing the activity of antioxidative enzymes .
Comparison with Similar Compounds
Perfluorooctanoic acid: A shorter-chain perfluoroalkyl acid with similar properties but lower toxicity.
Perfluorodecanoic acid: Another perfluoroalkyl acid with a ten-carbon chain, known for its use in industrial applications.
Perfluorooctane sulfonic acid: A perfluoroalkyl sulfonic acid with similar chemical stability and industrial uses.
Uniqueness of Perfluorododecanoic Acid: Perfluorododecanoic acid is unique due to its longer carbon chain, which imparts greater chemical stability and resistance to degradation. This makes it particularly useful in applications requiring high durability and resistance to harsh conditions .
Properties
IUPAC Name |
5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSCBCNNQXLIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164855 | |
Record name | 5-Methoxydehydropodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151703-06-9 | |
Record name | 5-Methoxydehydropodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxydehydropodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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